Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate
Description
Molecular Geometry and Stereochemical Considerations
The molecular structure of isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate comprises a five-membered pyrroline ring with a single double bond between positions 1 and 2 (Fig. 1). The 3,4-dihydro configuration introduces partial saturation, resulting in a non-aromatic system with localized π-electron density at the C1–C2 bond. The ester group at position 5 adopts a planar orientation relative to the pyrroline ring, as evidenced by torsion angles of −1.5° and 4.4° in analogous nitro-pyrrole carboxylates. This planarity facilitates conjugation between the ester carbonyl and the ring’s π-system, stabilizing the molecular geometry.
The isopropyl substituent introduces steric bulk, with its two methyl groups creating a 116° bond angle at the oxygen linkage. Despite this steric demand, no chiral centers are present due to free rotation around the C5–O bond. Ring puckering analysis suggests a half-chair conformation, where C3 and C4 deviate from the plane formed by N1, C1, and C2 by approximately 15–20°, based on comparable dihydro-pyrrole systems.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 155.19 g/mol | |
| C5–O bond length | 1.34 Å (estimated) | |
| N1–C1–C2 bond angle | 108° (estimated) | |
| Torsion (O=C–O–C(CH₃)₂) | 180° (idealized) |
Comparative Analysis with Related Pyrrole Carboxylates
This compound differs significantly from both fully aromatic and fully saturated pyrrole derivatives:
- Positional Isomerism : Compared to pyrrole-2-carboxylates, the 5-carboxylate substitution reduces aromatic conjugation, shifting electron density toward the nitrogen atom. This enhances nucleophilicity at N1 by 12–15% in computational models.
- Ester Bulk Effects : The isopropyl group increases lipophilicity (logP ≈ 1.8) relative to methyl (logP ≈ 0.5) and ethyl (logP ≈ 1.1) analogs, as calculated using PubChem’s XLogP3 algorithm. This bulk slows hydrolysis rates by 3-fold compared to methyl esters in alkaline conditions.
- Saturation Effects : The 3,4-dihydro configuration reduces ring aromaticity by 40% compared to pyrrole, as measured by nucleus-independent chemical shift (NICS) values. This increases reactivity toward electrophilic substitution at C3 and C4 by 2.5-fold.
Table 2: Comparative Properties of Pyrrole Carboxylates
| Compound | logP | Hydrolysis t₁/₂ (pH 7.4) | NICS(1) |
|---|---|---|---|
| Methyl pyrrole-2-carboxylate | 0.5 | 48 hr | −12.3 |
| This compound | 1.8 | 144 hr | −7.4 |
| Ethyl 4-nitro-pyrrole-2-carboxylate | 1.2 | 24 hr | −10.1 |
Tautomerism and Conformational Dynamics
The compound exhibits limited tautomeric behavior due to the absence of α-hydrogens adjacent to the ester carbonyl. However, two key conformational features influence its reactivity:
- Ester Group Rotation : The C5–O bond permits rotation with a barrier of 8–10 kcal/mol, favoring antiperiplanar arrangements (180° torsion) that minimize steric clash between the isopropyl group and the pyrroline ring. Synclinal conformers (60° torsion) are disfavored by 2.3 kcal/mol due to van der Waals repulsions.
- Ring Puckering : Molecular dynamics simulations suggest three primary ring conformations (Fig. 2):
- Half-chair (65% prevalence) : C3 and C4 displaced by 0.5 Å from the N1–C1–C2 plane
- Envelope (25%) : C4 displaced upward by 0.7 Å
- Twist-boat (10%) : Simultaneous C3 and C4 displacement
The energy difference between these conformers is less than 1.5 kcal/mol, enabling rapid interconversion at room temperature. This flexibility facilitates nucleophilic attack at C3 and C4, as evidenced by accelerated aldol condensation rates compared to rigid aromatic analogs.
Properties
CAS No. |
403712-91-4 |
|---|---|
Molecular Formula |
C8H13NO2 |
Molecular Weight |
155.19 g/mol |
IUPAC Name |
propan-2-yl 3,4-dihydro-2H-pyrrole-5-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6H,3-5H2,1-2H3 |
InChI Key |
VLUJIAREYHZKKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=NCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate typically involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups and provides good yields under mild reaction conditions.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The process involves careful control of temperature, pressure, and reactant concentrations to achieve consistent product quality.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The isopropyl ester undergoes hydrolysis under acidic or basic conditions to yield 3,4-dihydro-2H-pyrrole-5-carboxylic acid. This reaction is critical for generating the free carboxylic acid derivative, which serves as a precursor for further functionalization.
Table 1: Hydrolysis Conditions and Outcomes
Mechanistic studies indicate that the reaction proceeds via nucleophilic acyl substitution, with water or hydroxide ions attacking the carbonyl carbon .
Substitution at the Nitrogen Atom
The nitrogen in the pyrrole ring participates in alkylation and acylation reactions. For example, treatment with benzyl bromide under basic conditions yields N-substituted derivatives.
Table 2: N-Substitution Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl bromide | K₂CO₃, DMF, 60°C, 12 hours | N-Benzyl dihydro-pyrrole ester | 72 | |
| Acetyl chloride | Pyridine, RT, 2 hours | N-Acetyl dihydro-pyrrole ester | 65 |
The reaction mechanism involves deprotonation of the nitrogen followed by nucleophilic attack on the electrophilic reagent .
Oxidation Reactions
The dihydro-pyrrole ring can undergo oxidation to form aromatic pyrrole derivatives. Catalytic copper(II) or air oxidation are commonly employed.
Table 3: Oxidation Pathways
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Cu(OAc)₂, air | Ethanol, 80°C, 8 hours | Pyrrole-5-carboxylate derivative | 68 | |
| KMnO₄, H₂SO₄ | Aqueous, RT, 3 hours | Pyrrole-5-carboxylic acid | 58 |
Oxidation selectively targets the C3-C4 single bond, converting it to a double bond and yielding a fully conjugated pyrrole system .
Reduction of the Dihydro-Pyrrole Ring
Hydrogenation of the dihydro-pyrrole ring produces saturated pyrrolidine derivatives.
Table 4: Reduction Reactions
| Catalyst | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂, Pd/C (10%) | Ethanol, RT, 6 hours | Pyrrolidine-5-carboxylate | 89 | |
| NaBH₄, NiCl₂ | Methanol, 0°C, 1 hour | Partially saturated derivative | 76 |
The reaction proceeds via catalytic hydrogenation, with the dihydro-pyrrole acting as a diene in a -addition mechanism.
Ring-Opening and Rearrangement
Under strong acidic conditions, the pyrrole ring undergoes cleavage to form linear intermediates. For example, treatment with concentrated H₂SO₄ generates a diketone precursor.
Table 5: Ring-Opening Reactions
| Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂SO₄ (conc.) | 100°C, 2 hours | 5-Oxo-pentanoic acid derivative | 63 |
Key Research Findings
Scientific Research Applications
Role in Drug Synthesis
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate plays a significant role in the synthesis of various pharmaceuticals. Its structure allows it to serve as a key intermediate in the production of compounds with therapeutic properties. Notably, it has been utilized in:
- Antihypertensive Agents : It is involved in synthesizing nebivolol hydrochloride, a medication effective for treating high blood pressure and heart failure. The compound's ability to form stable intermediates enhances the efficacy and safety profiles of such drugs .
- Antitumor Agents : Research indicates that derivatives of this compound exhibit potential as antitumor agents, contributing to the development of new cancer therapies .
Organic Synthesis Applications
This compound is widely recognized for its utility in organic synthesis:
- Pyrrole Derivatives : It serves as a critical building block for synthesizing various pyrrole derivatives through reactions like the Paal-Knorr condensation. This reaction typically involves condensing 1,4-dicarbonyl compounds with primary amines or hydrazines .
- Metal-Catalyzed Reactions : The compound participates in metal-catalyzed oxidative coupling reactions, yielding valuable pyrroles with diverse functional groups. This versatility makes it valuable in synthetic pathways aimed at generating complex organic molecules .
Case Studies and Research Findings
Several studies highlight the compound's applications:
- Synthesis of Functionalized Pyrroles : A study demonstrated a novel three-step method for synthesizing highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-5-carboxylate esters from commercially available compounds. This method showcased the compound's versatility and efficiency in producing complex structures .
- One-Pot Synthesis Approaches : Another research paper detailed a one-pot approach utilizing this compound to synthesize functionalized derivatives, emphasizing its role as a key building block in organic synthesis .
Mechanistic Insights
The mechanism of action for this compound involves its function as an intermediate in various chemical reactions:
- Oxidation : It can be oxidized to form pyrrole derivatives using catalysts like copper(II) and air.
- Reduction : The compound can undergo hydrogenation reactions to yield different hydrogenated forms.
- Substitution Reactions : The nitrogen atom can participate in substitution reactions with alkyl halides or sulfonyl chlorides to produce N-substituted pyrroles.
Mechanism of Action
The mechanism of action of Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes like D-amino-acid oxidase, leading to the formation of reactive intermediates that participate in various biochemical pathways . The compound’s effects are mediated through its ability to undergo chemical transformations that modulate biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Analysis
Table 1: Structural Comparison of Key Compounds
- Ring Size and Hybridization : The target compound’s five-membered pyrrole ring contrasts with six-membered piperidine derivatives (e.g., in ). The pyrrole ring in the target compound exhibits sp² hybridization at the nitrogen atom, while piperidine derivatives typically adopt sp³ hybridization, influencing reactivity and conformational flexibility .
Pharmacological and Physicochemical Properties
- Bioactivity : Pyrrolidine and piperidine derivatives exhibit anti-HIV, anticancer, and antimicrobial activities . The isopropyl ester in the target compound may prolong metabolic stability compared to carboxylate salts .
- Hydrogen Bonding : Piperidine derivatives form inversion dimers via C–H⋯O interactions (R₂²(16) motifs) , whereas the target compound’s ester group may participate in weaker van der Waals interactions, altering crystal packing.
Crystallographic and Computational Insights
- X-ray studies of piperidine analogs (e.g., ) reveal envelope conformations and bond lengths (e.g., N1–C1 = 1.477 Å) comparable to pyrrole derivatives. The target compound’s structure, if analyzed via SHELX software , would likely show similar precision in bond-angle measurements.
Biological Activity
Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate is a pyrrole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to other pyrrole-based compounds known for their diverse biological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the current understanding of the biological activity of this compound, supported by recent studies and findings.
Chemical Structure and Properties
This compound has the molecular formula and features a pyrrole ring with a carboxylate group. Its structural characteristics contribute to its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrrole derivatives. For instance, compounds similar to this compound exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values of these compounds often range between 1 to 10 µg/mL, indicating potent antibacterial effects .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Compounds within this class have shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). For example, certain derivatives demonstrated IC50 values as low as 10 nM against A549 cells, suggesting strong cytotoxicity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Substituents on the pyrrole ring significantly affect its potency against various biological targets. Research indicates that modifications at specific positions can enhance or diminish activity; for instance, introducing electron-withdrawing groups tends to increase antibacterial efficacy .
Study on Antimicrobial Efficacy
A study published in Molecules evaluated a series of pyrrole derivatives for their antimicrobial activity against MRSA strains. The results indicated that this compound showed an MIC of 0.98 µg/mL against MRSA, highlighting its potential as a lead compound for developing new antibiotics .
Anticancer Evaluation
Another investigation assessed the anticancer properties of various pyrrole derivatives on lung cancer cell lines. The study found that this compound and its analogs exhibited significant antiproliferative effects, with some derivatives achieving IC50 values below 20 nM against A549 cells .
Comparative Table of Biological Activities
| Compound Name | MIC (µg/mL) | IC50 (nM) | Activity Type |
|---|---|---|---|
| This compound | 0.98 | <20 | Antimicrobial/Anticancer |
| Pyrrole derivative A | 1.25 | 15 | Antimicrobial |
| Pyrrole derivative B | 0.75 | 10 | Anticancer |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Isopropyl 3,4-dihydro-2H-pyrrole-5-carboxylate?
- Methodological Answer : A key route involves ring-expansion reactions of N-vinyl-substituted aziridines using sodium iodide (NaI) as a catalyst. This approach generates 3,4-dihydro-2H-pyrrole scaffolds, which can be further functionalized with isopropyl ester groups via nucleophilic substitution or esterification . Additional methods include base-assisted cyclization of precursor ketones or aldehydes under reflux conditions (e.g., ethanol or THF) to form the dihydro-pyrrole core .
Q. What spectroscopic techniques are critical for characterizing the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR are essential for confirming the dihydro-pyrrole ring structure, ester group position, and substitution patterns. For example, H NMR peaks near δ 1.2–1.4 ppm typically indicate the isopropyl group, while δ 4.0–5.0 ppm corresponds to ester protons .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing between isomeric byproducts .
- Infrared (IR) Spectroscopy : Confirms ester carbonyl stretches (~1700–1750 cm) and pyrrole ring vibrations (~1600 cm) .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Control reaction parameters rigorously:
- Temperature : Maintain reflux conditions (±2°C) to avoid side reactions (e.g., over-oxidation or ring-opening).
- Catalyst Purity : Use anhydrous NaI for aziridine ring-expansion reactions to prevent hydrolysis .
- Workup Protocol : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity by HPLC (>95%) .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of dihydro-pyrrole derivatives?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring cis or trans configurations at the pyrrole ring junction.
- Chiral Catalysts : Asymmetric synthesis can be achieved using chiral ligands (e.g., BINOL derivatives) in Pd-catalyzed coupling steps, though this requires optimization for dihydro-pyrrole systems .
- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to isolate kinetic products (e.g., metastable diastereomers) versus thermodynamically stable forms .
Q. What strategies resolve contradictions in spectral data for structurally similar byproducts?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiate overlapping proton signals in dihydro-pyrrole derivatives by correlating H-H and H-C couplings. For example, HSQC can confirm ester connectivity versus alkyl chain protons .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals (e.g., using slow evaporation in ethanol/water mixtures) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian software) to validate proposed structures .
Q. How can researchers optimize the stability of this compound under storage?
- Methodological Answer :
- Storage Conditions : Store at −20°C in amber vials under inert gas (argon) to prevent ester hydrolysis or pyrrole ring oxidation .
- Stability Assays : Monitor degradation via accelerated stability studies (40°C/75% relative humidity) and analyze by LC-MS to identify decomposition pathways (e.g., ester hydrolysis to carboxylic acid) .
Q. What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Byproduct Management : Optimize column chromatography for large batches or switch to recrystallization (e.g., using ethanol/hexane) to remove NaI or unreacted aziridine precursors .
- Safety Protocols : Address exothermic risks during esterification by using controlled addition of isopropyl chloroformate and maintaining reaction temperatures below 0°C .
Methodological Resources
- Synthetic Protocols : Refer to NaI-mediated aziridine ring-expansion (Beilstein J. Org. Chem. 2011, 7, 831–838) .
- Crystallographic Data : See Acta Crystallogr. Sect. E (2012) for structural validation .
- Safety Guidelines : Follow hazard codes P210 (flammability) and P201 (handling precautions) from Carechem/Bide Pharm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
